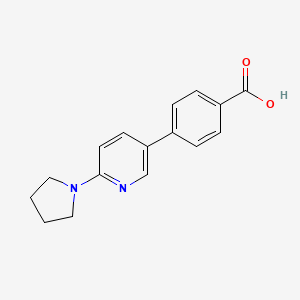
Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound, in particular, features a phenyl ring substituted with methoxy groups and a methyl ester group, making it a unique and versatile molecule in organic chemistry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with chloroacetyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds under anhydrous conditions and at a controlled temperature to avoid side reactions.
Oxidation of Methyl 5-(3,4-dimethoxyphenyl)-4-oxovalerate: Another method involves the oxidation of methyl 5-(3,4-dimethoxyphenyl)-4-oxovalerate using oxidizing agents such as potassium permanganate or chromyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The choice of catalysts and solvents is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde forms.
Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents are employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Carboxylic Acids: Oxidation reactions can yield carboxylic acids.
Alcohols and Aldehydes: Reduction reactions can produce alcohols and aldehydes.
Substituted Derivatives: Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new pharmaceuticals. Its derivatives may exhibit therapeutic properties that could be beneficial in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate exerts its effects depends on its specific application. For example, in antioxidant applications, it may act by scavenging free radicals and preventing oxidative stress. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3,4-dimethoxyphenylacetate: This compound is structurally similar but lacks the oxovalerate group.
Methyl 3,4-dimethoxybenzoate: Another related compound with a different functional group arrangement.
Uniqueness: Methyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
methyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-17-12-8-7-10(9-13(12)18-2)11(15)5-4-6-14(16)19-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMHDQFJHZPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848645.png)


![(2'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848654.png)

![1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848694.png)
![7-(4-fluorophenyl)-2-methyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7848700.png)
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848705.png)



![6-Methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848731.png)

